molecular formula C10H13NO B036600 (R)-2-Phenylmorpholine CAS No. 1225376-02-2

(R)-2-Phenylmorpholine

Cat. No.: B036600
CAS No.: 1225376-02-2
M. Wt: 163.22 g/mol
InChI Key: ZLNGFYDJXZZFJP-JTQLQIEISA-N
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Description

®-2-Phenylmorpholine is an organic compound that belongs to the class of morpholines It is characterized by a morpholine ring substituted with a phenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-2-Phenylmorpholine can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with morpholine under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, ®-2-Phenylmorpholine is often produced via catalytic hydrogenation of phenylmorpholine derivatives. This method involves the use of a palladium or platinum catalyst and hydrogen gas under high pressure. The reaction is carried out in a solvent like ethanol or methanol, and the product is isolated through filtration and drying.

Chemical Reactions Analysis

Types of Reactions: ®-2-Phenylmorpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas and a metal catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the morpholine nitrogen, leading to a variety of substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced phenylmorpholine derivatives.

    Substitution: Various substituted phenylmorpholine compounds.

Scientific Research Applications

®-2-Phenylmorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-2-Phenylmorpholine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s derivatives.

Comparison with Similar Compounds

    2-Phenylmorpholine: The racemic mixture of the compound.

    N-Phenylmorpholine: A similar compound with the phenyl group attached to the nitrogen atom.

    Phenylpiperidine: A structurally related compound with a piperidine ring instead of a morpholine ring.

Uniqueness: ®-2-Phenylmorpholine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can lead to different pharmacological and chemical properties compared to its racemic mixture or other similar compounds.

Properties

IUPAC Name

(2R)-2-phenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNGFYDJXZZFJP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359088
Record name (R)-2-Phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225376-02-2
Record name (R)-2-Phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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